![molecular formula C24H29BO6 B13140103 Diethyl 4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-3,5-dicarboxylate](/img/structure/B13140103.png)
Diethyl 4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-3,5-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 4’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1’-biphenyl]-3,5-dicarboxylate is a complex organic compound featuring a biphenyl core with ester and boronate functionalities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 4’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1’-biphenyl]-3,5-dicarboxylate typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction between a halogenated biphenyl derivative and a boronic acid or ester.
Introduction of the Boronate Group: The boronate group is introduced via a reaction with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under palladium-catalyzed conditions.
Esterification: The final step involves esterification of the carboxylic acid groups with ethanol in the presence of a catalyst such as sulfuric acid or a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Key considerations include the purity of starting materials, reaction temperature, and the efficiency of catalysts used.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the boronate group, forming boronic acids.
Reduction: Reduction reactions can target the ester groups, converting them into alcohols.
Substitution: The biphenyl core allows for various substitution reactions, including electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides in the presence of a base.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine or chlorine, often in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Boronic acids.
Reduction: Diethyl 4’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1’-biphenyl]-3,5-dimethanol.
Substitution: Various halogenated biphenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In organic chemistry, this compound is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Biology
The boronate group can interact with biological molecules, making this compound useful in the development of sensors for detecting saccharides and other biomolecules.
Medicine
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and electronic components, due to its ability to form stable carbon-boron bonds.
Mecanismo De Acción
The compound exerts its effects primarily through its boronate group, which can form reversible covalent bonds with diols and other nucleophiles. This interaction is crucial in its role as a catalyst in cross-coupling reactions and in its biological applications as a sensor.
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic Acid: Similar in its boronate functionality but lacks the biphenyl core and ester groups.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Shares the boronate group but is a simpler molecule without the biphenyl structure.
Biphenyl-3,5-dicarboxylic Acid: Contains the biphenyl core and carboxyl groups but lacks the boronate functionality.
Uniqueness
Diethyl 4’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1’-biphenyl]-3,5-dicarboxylate is unique due to its combination of a biphenyl core, ester groups, and a boronate group. This combination allows it to participate in a wide range of chemical reactions and applications, making it a versatile compound in both research and industrial contexts.
Propiedades
Fórmula molecular |
C24H29BO6 |
|---|---|
Peso molecular |
424.3 g/mol |
Nombre IUPAC |
diethyl 5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C24H29BO6/c1-7-28-21(26)18-13-17(14-19(15-18)22(27)29-8-2)16-9-11-20(12-10-16)25-30-23(3,4)24(5,6)31-25/h9-15H,7-8H2,1-6H3 |
Clave InChI |
DWZUUPFFJBOKCQ-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC(=CC(=C3)C(=O)OCC)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


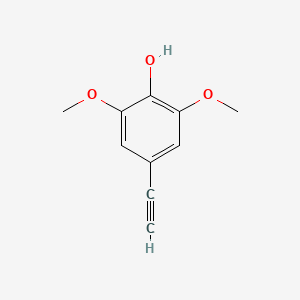
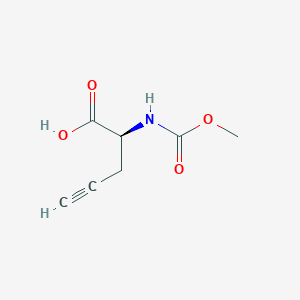
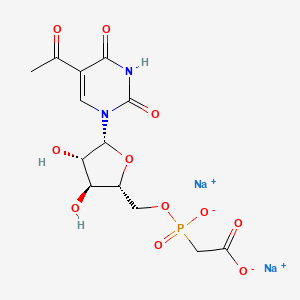
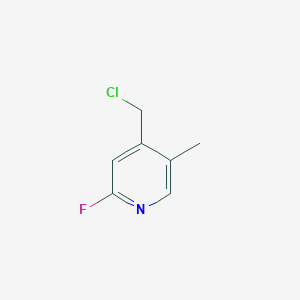
![1-(1-Methyl-1H-benzo[d][1,2,3]triazol-7-yl)ethanone](/img/structure/B13140063.png)

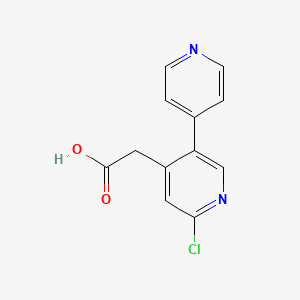
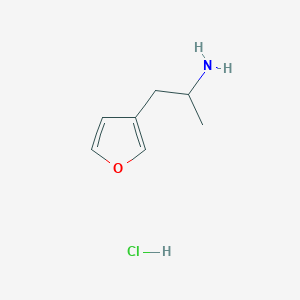
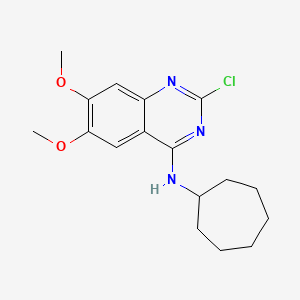

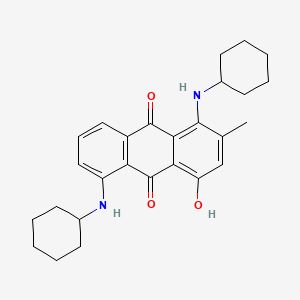
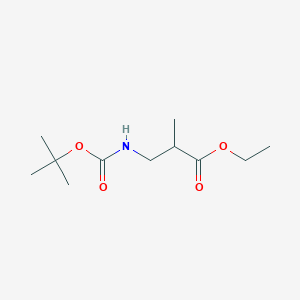
![tert-butyl N-{[3-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}carbamate](/img/structure/B13140110.png)

